Cas no 1114653-05-2 (4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

4-(3,5-Dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a structurally complex benzothiazine derivative with potential applications in pharmaceutical and materials research. Its key features include a rigid heterocyclic core, which may enhance binding affinity in biological systems, and substituted aromatic moieties that influence electronic properties. The presence of a methoxybenzoyl group introduces polarity, potentially improving solubility, while the dimethylphenyl substituent could contribute to steric stabilization. This compound’s unique architecture makes it a candidate for studying structure-activity relationships in drug discovery or as a building block for advanced organic synthesis. Its well-defined molecular framework allows for precise modifications, facilitating targeted research applications.
4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114653-05-2 structure
Product Name:4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114653-05-2
MF:C24H21NO4S
MW:419.49284529686
CID:5343329
Update Time:2025-06-03

4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
    • 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • STL095290
    • (4-(3,5-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methoxyphenyl)methanone
    • [4-(3,5-dimethylphenyl)-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
    • [4-(3,5-dimethylphenyl)-1,1-dioxo-1$l^{6},4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
    • Inchi: 1S/C24H21NO4S/c1-16-12-17(2)14-19(13-16)25-15-23(24(26)18-8-10-20(29-3)11-9-18)30(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3
    • InChI Key: DPODUPULWBNSQZ-UHFFFAOYSA-N
    • SMILES: S1(C(C(C2C=CC(=CC=2)OC)=O)=CN(C2C=C(C)C=C(C)C=2)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 753
  • XLogP3: 4.9
  • Topological Polar Surface Area: 72.1

4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

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Additional information on 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Comprehensive Overview of 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1114653-05-2)

The compound 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione, identified by its CAS No. 1114653-05-2, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the benzothiazine core and methoxybenzoyl substituent, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, which aligns with current trends in drug discovery and medicinal chemistry.

In recent years, the demand for novel heterocyclic compounds like 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione has surged, driven by advancements in high-throughput screening and computational chemistry. This compound's molecular weight and lipophilicity properties are frequently discussed in academic forums, as they influence its pharmacokinetic profile. Users searching for "benzothiazine derivatives" or "CAS 1114653-05-2 applications" often seek insights into its synthesis and structure-activity relationships (SAR), which are critical for optimizing its efficacy in therapeutic contexts.

The 4-methoxybenzoyl moiety in this compound is a key structural element that enhances its electronic properties, making it relevant for organic electronics and photovoltaic research. With the growing focus on sustainable materials, scientists are exploring its potential in light-emitting diodes (LEDs) and solar cells. This aligns with popular search queries such as "organic semiconductors" and "green chemistry innovations," highlighting the intersection of this compound with cutting-edge technology.

From a synthetic perspective, 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione is often synthesized via multicomponent reactions, a topic of high interest in organic synthesis communities. Its crystallographic data and spectroscopic characterization (e.g., NMR, IR) are well-documented, addressing common questions like "how to characterize benzothiazine derivatives." The compound's stability under various pH conditions and thermal properties are also frequently studied, as these factors are crucial for its practical applications.

In the context of drug development, this compound's mechanism of action and target selectivity are hot topics. Researchers are investigating its potential as a kinase inhibitor or anti-inflammatory agent, which resonates with searches for "new kinase inhibitors 2024" or "anti-inflammatory drug candidates." Its low toxicity profile in preliminary studies further boosts its appeal for preclinical research.

Overall, 4-(3,5-dimethylphenyl)-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione represents a versatile compound with multidisciplinary relevance. Its integration into AI-driven drug design platforms and material science databases underscores its importance in modern scientific inquiry. For those exploring "emerging heterocycles" or "CAS 1114653-05-2 suppliers," this compound offers a compelling case study in innovation and application diversity.

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